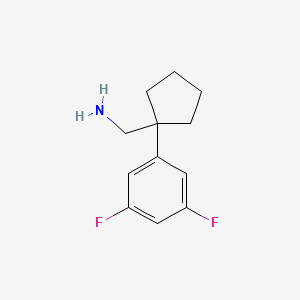
1-(3,5-Difluorophenyl)cyclopentanemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Difluorophenyl)cyclopentanemethanamine is a chemical compound with the molecular formula C12H15F2N and a molecular weight of 211.25 g/mol . It is characterized by the presence of a cyclopentane ring attached to a methanamine group and a difluorophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-(3,5-Difluorophenyl)cyclopentanemethanamine typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a reduction process . The industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Specific details on the industrial synthesis are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
1-(3,5-Difluorophenyl)cyclopentanemethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,5-Difluorophenyl)cyclopentanemethanamine is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to its biological activity and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)cyclopentanemethanamine involves its interaction with specific molecular targets and pathways. The exact pathways and targets can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects .
Comparison with Similar Compounds
1-(3,5-Difluorophenyl)cyclopentanemethanamine can be compared with other similar compounds, such as:
- 1-(2,5-Difluorophenyl)cyclopentanemethanamine
- 1-(3,4-Difluorophenyl)cyclopentanemethanamine
- 1-(2,3-Difluorophenyl)cyclopentanemethanamine These compounds share structural similarities but differ in the position of the fluorine atoms on the phenyl ring, which can influence their chemical properties and reactivity . The uniqueness of this compound lies in its specific substitution pattern, which can affect its interactions and applications.
Biological Activity
1-(3,5-Difluorophenyl)cyclopentanemethanamine is a compound characterized by a cyclopentane ring and a difluorophenyl moiety. Its molecular formula is C12H14F2N, with a molecular weight of approximately 211.25 g/mol. The unique structural features of this compound suggest potential biological activities, particularly in pharmacology.
Chemical Structure and Properties
The chemical structure of this compound is significant for its biological activity. The presence of the cyclopentane ring and difluorophenyl group influences its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H14F2N |
| Molecular Weight | 211.25 g/mol |
| IUPAC Name | This compound |
| Structure | Chemical Structure |
The biological activity of this compound is likely mediated through its interaction with specific receptors or enzymes. Compounds with similar structures often exhibit activities such as:
- Inhibition of neurotransmitter reuptake : This may affect mood and cognitive functions.
- Modulation of enzyme activity : Influencing metabolic pathways and cellular processes.
Research indicates that the electronic effects of the fluorine substituents enhance the electrophilicity of adjacent carbon atoms, potentially increasing binding affinity to biological targets.
Pharmacological Properties
Studies have shown that compounds similar to this compound exhibit various pharmacological properties:
- Antidepressant-like effects : Related compounds have been explored for their potential in treating depression.
- Anti-inflammatory properties : Some derivatives have demonstrated the ability to modulate inflammatory responses.
Case Studies
- Case Study on Antidepressant Activity : A study investigating the effects of fluorinated phenyl derivatives on serotonin reuptake found that certain structural modifications led to enhanced antidepressant-like activity in animal models.
- Anti-inflammatory Research : Another study highlighted the anti-inflammatory effects of similar cyclopentane derivatives in vitro, showing significant inhibition of pro-inflammatory cytokines.
Comparative Analysis
To understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(2,4-Difluorophenyl)cyclopentanemethanamine | Similar cyclopentane core; different fluorine positions | Potentially different biological activity due to substitution pattern |
| 1-(3-Fluorophenyl)cyclopentanemethanamine | Contains only one fluorine atom | May exhibit distinct pharmacological profiles |
| Cyclopentylmethanamine | Lacks fluorinated phenyl group | Simpler structure; less likely to exhibit complex interactions |
Properties
Molecular Formula |
C12H15F2N |
|---|---|
Molecular Weight |
211.25 g/mol |
IUPAC Name |
[1-(3,5-difluorophenyl)cyclopentyl]methanamine |
InChI |
InChI=1S/C12H15F2N/c13-10-5-9(6-11(14)7-10)12(8-15)3-1-2-4-12/h5-7H,1-4,8,15H2 |
InChI Key |
XUBNHBDTCWVFMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















